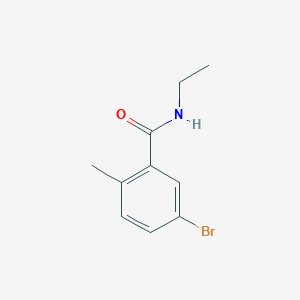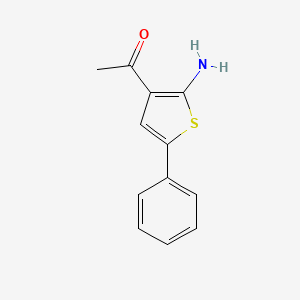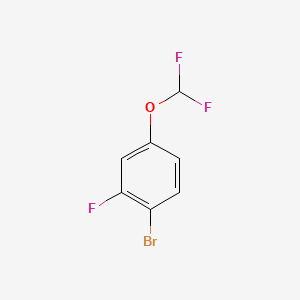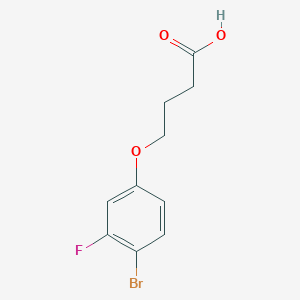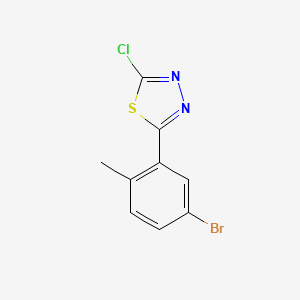![molecular formula C12H19NO3 B1375346 Tert-Butyl-4-oxo-6-azaspiro[2.5]octan-6-carboxylat CAS No. 1101840-74-7](/img/structure/B1375346.png)
Tert-Butyl-4-oxo-6-azaspiro[2.5]octan-6-carboxylat
Übersicht
Beschreibung
“Tert-butyl 4-oxo-6-azaspiro[2.5]octane-6-carboxylate” is a chemical compound with the molecular formula C12H19NO3 . It is a versatile compound used in scientific research. Its unique structure offers potential applications in various fields, including drug discovery and materials science.
Molecular Structure Analysis
The molecular structure of “Tert-butyl 4-oxo-6-azaspiro[2.5]octane-6-carboxylate” is characterized by a spirocyclic scaffold . This structure is enriched by the presence of diverse combinations of exit vectors as sites for functionalization .Physical And Chemical Properties Analysis
“Tert-butyl 4-oxo-6-azaspiro[2.5]octane-6-carboxylate” is a solid at 20°C . It has a molecular weight of 225.28 .Wissenschaftliche Forschungsanwendungen
Medizinische Chemie
In der medizinischen Chemie dient diese Verbindung als vielseitiger Baustein für die Synthese verschiedener pharmakologisch aktiver Moleküle. Seine spirocyclische Struktur ist besonders nützlich bei der Erzeugung starrer Gerüste, die mit biologischen Zielstrukturen auf vorhersehbare Weise interagieren können. Die tert-Butylgruppe sorgt für sterische Masse, was zur Verbesserung der metabolischen Stabilität potenzieller Medikamentenkandidaten beitragen kann .
Materialwissenschaften
„Tert-Butyl-4-oxo-6-azaspiro[2.5]octan-6-carboxylat“ kann in den Materialwissenschaften zur Entwicklung neuartiger Polymere mit einzigartigen Eigenschaften eingesetzt werden. Das Vorhandensein sowohl einer Carboxylgruppe als auch eines spirocyclischen Amins ermöglicht die Vernetzung, was zu Materialien mit verbesserter thermischer Stabilität und mechanischer Festigkeit führen kann .
Umweltwissenschaften
In den Umweltwissenschaften könnten Derivate dieser Verbindung auf ihre potenzielle Verwendung bei der Absorption und Neutralisierung von Schadstoffen untersucht werden. Der stickstoffhaltige Ring könnte potenziell Schwermetalle binden und so zur Entfernung von kontaminierten Standorten beitragen .
Analytische Chemie
Diese Verbindung kann aufgrund ihrer klar definierten Struktur und Eigenschaften als Standard oder Reagenz in der analytischen Chemie verwendet werden. Sie könnte besonders nützlich sein bei der Kalibrierung von Instrumenten, die spirocyclische Verbindungen messen, oder bei der Entwicklung von Assays zum Nachweis ähnlicher Strukturen in komplexen Gemischen .
Biochemie
In der Biochemie kann die Verbindung als Vorläufer für die Synthese von Analoga natürlich vorkommender spirocyclischer Verbindungen verwendet werden. Diese Analoga können dann zur Untersuchung biologischer Stoffwechselwege oder als Werkzeuge zur Untersuchung von Enzymmechanismen eingesetzt werden .
Pharmakologie
Pharmakologisch kann die Verbindung modifiziert werden, um spirocyclische Modulatoren zu erzeugen, die eine Reihe von Aktivitäten haben können, von der Hemmung von Enzymen bis zur Modulation von Rezeptoren. Seine starre Struktur kann vorteilhaft sein bei der Konstruktion von Molekülen mit hoher Spezifität und reduzierten Off-Target-Effekten .
Synthese komplexer Moleküle
Die Verbindung ist aufgrund ihrer multifunktionalen Natur ein ausgezeichneter Ausgangspunkt für die Synthese komplexer Moleküle. Sie kann verschiedene chemische Transformationen durchlaufen, die es Chemikern ermöglichen, komplexe Strukturen schrittweise und effizient aufzubauen .
Arzneimittelforschung
In der Arzneimittelforschung kann diese Verbindung zur Erzeugung diverser chemischer Bibliotheken eingesetzt werden. Der spirocyclische Kern kann beibehalten werden, während die Substituenten variiert werden, um Verbindungen mit einer großen Bandbreite an biologischen Aktivitäten für ein Hochdurchsatzscreening zu erzeugen .
Eigenschaften
IUPAC Name |
tert-butyl 8-oxo-6-azaspiro[2.5]octane-6-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H19NO3/c1-11(2,3)16-10(15)13-7-6-12(4-5-12)9(14)8-13/h4-8H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UCGIBIIHRXRKHW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC2(CC2)C(=O)C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H19NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30735772 | |
| Record name | tert-Butyl 4-oxo-6-azaspiro[2.5]octane-6-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30735772 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
225.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1101840-74-7 | |
| Record name | tert-Butyl 4-oxo-6-azaspiro[2.5]octane-6-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30735772 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details









Synthesis routes and methods II
Procedure details










Synthesis routes and methods III
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

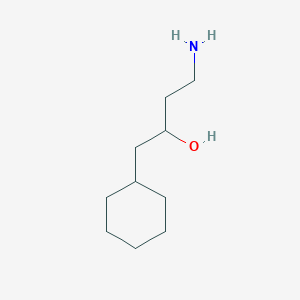
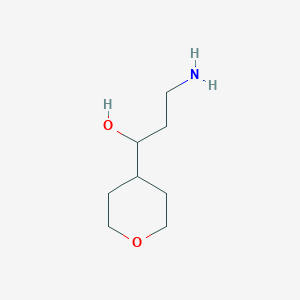
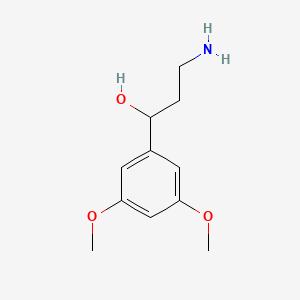
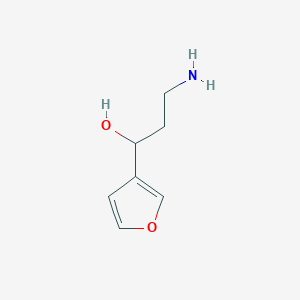
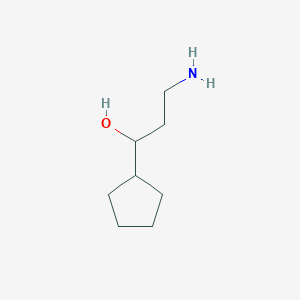
![1-[(3-Bromo-4-fluorophenyl)methyl]azetidin-3-amine](/img/structure/B1375271.png)
